An In-depth Technical Guide to Ethyl Cyanoacetate-3-¹³C: Properties, Synthesis, and Applications in Research
An In-depth Technical Guide to Ethyl Cyanoacetate-3-¹³C: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Compounds in Modern Research
In the landscape of contemporary scientific discovery, stable isotope-labeled compounds are indispensable tools. The substitution of an atom with its heavier, non-radioactive isotope provides a powerful handle for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying analytes with high precision. Among these, ¹³C-labeled molecules are of particular importance due to the ubiquity of carbon in organic and biological chemistry. Ethyl Cyanoacetate-3-¹³C, a targeted isotopologue of the versatile chemical intermediate ethyl cyanoacetate, offers a strategic entry point for introducing a ¹³C label into a variety of biologically significant molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Ethyl Cyanoacetate-3-¹³C, with a focus on its utility for researchers in the fields of drug development and metabolic studies.
Physicochemical Properties and Structure
Ethyl Cyanoacetate-3-¹³C is a colorless liquid with a mild, pleasant odor.[1] Its fundamental chemical and physical properties are largely identical to those of its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the ¹³C isotope.
Table 1: Physicochemical Properties of Ethyl Cyanoacetate and its 3-¹³C Isotopologue
| Property | Unlabeled Ethyl Cyanoacetate | Ethyl Cyanoacetate-3-¹³C |
| CAS Number | 105-56-6[1] | 698387-41-6[2] |
| Molecular Formula | C₅H₇NO₂[1] | C₄¹³CH₇NO₂[2] |
| Molecular Weight | 113.11 g/mol [1] | 114.11 g/mol [2] |
| Appearance | Colorless liquid[1] | Colourless Oil[2] |
| Boiling Point | 205 °C[1] | Not reported, expected to be very similar to unlabeled |
| Melting Point | -22.5 °C[1] | Not reported, expected to be very similar to unlabeled |
| Density | 1.0654 g/cm³ at 20 °C[1] | Not reported, expected to be very similar to unlabeled |
| Refractive Index | 1.4175 at 20 °C[1] | Not reported, expected to be very similar to unlabeled |
| Solubility | Soluble in ethanol, ether; slightly soluble in water[1] | Expected to have similar solubility to unlabeled |
Structural Elucidation
The structure of Ethyl Cyanoacetate-3-¹³C is identical to that of ethyl cyanoacetate, with the exception of the carbon atom of the nitrile group being a ¹³C isotope.
Caption: Chemical structure of Ethyl Cyanoacetate-3-¹³C.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be nearly identical to that of unlabeled ethyl cyanoacetate. The chemical shifts and coupling constants of the ethyl group protons and the methylene protons adjacent to the cyano and ester groups will be largely unaffected by the ¹³C substitution at the nitrile carbon.
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¹³C NMR Spectroscopy: The most significant difference will be observed in the ¹³C NMR spectrum. The signal corresponding to the nitrile carbon (C3) will be a singlet in the unlabeled compound. In Ethyl Cyanoacetate-3-¹³C, this signal will be significantly enhanced due to the high isotopic abundance. Furthermore, coupling between the ¹³C-labeled carbon and adjacent protons (on C2) may be observable.
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Mass Spectrometry: The molecular ion peak in the mass spectrum of Ethyl Cyanoacetate-3-¹³C will appear at m/z 114, which is one mass unit higher than the molecular ion of the unlabeled compound (m/z 113).[1] The fragmentation pattern is expected to be similar, with fragments containing the ¹³C label shifted by one mass unit.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of unlabeled ethyl cyanoacetate. A characteristic strong absorption band for the nitrile (C≡N) stretching vibration is typically observed around 2250 cm⁻¹.[1] A slight shift to a lower wavenumber might be observed for the ¹³C≡N stretch due to the heavier isotope, but this effect is generally small.
Synthesis of Ethyl Cyanoacetate-3-¹³C
A common and efficient method for the synthesis of unlabeled ethyl cyanoacetate is the reaction of ethyl chloroacetate with sodium cyanide.[3][4] To prepare Ethyl Cyanoacetate-3-¹³C, a similar strategy can be employed using a ¹³C-labeled cyanide source, such as potassium cyanide-¹³C (K¹³CN).[5]
Caption: Synthetic scheme for Ethyl Cyanoacetate-3-¹³C.
Experimental Protocol: A Representative Synthesis
Disclaimer: This is a representative protocol based on established methods for the synthesis of similar compounds. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiment.
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with a solution of potassium cyanide-¹³C in a suitable solvent mixture, such as aqueous ethanol.
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Addition of Reactant: Ethyl chloroacetate is added dropwise to the stirred cyanide solution at a controlled temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a moderate temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation to yield pure Ethyl Cyanoacetate-3-¹³C.
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Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The primary utility of Ethyl Cyanoacetate-3-¹³C lies in its role as a precursor for the synthesis of ¹³C-labeled heterocyclic compounds, particularly pyrimidines and purines.[2] These labeled nucleobases are invaluable tools in various stages of drug discovery and development, as well as in fundamental metabolic research.
Tracing Metabolic Pathways
By incorporating ¹³C-labeled pyrimidines or purines synthesized from Ethyl Cyanoacetate-3-¹³C into cellular systems, researchers can trace their metabolic fate.[6] This allows for the detailed study of nucleotide biosynthesis and degradation pathways. Mass spectrometry-based metabolomics can then be used to track the incorporation of the ¹³C label into downstream metabolites, providing a quantitative measure of metabolic flux.[7] This information is critical for understanding the metabolic reprogramming that occurs in diseases such as cancer.
Caption: Workflow for metabolic studies using Ethyl Cyanoacetate-3-¹³C.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Synthesizing a drug molecule with a ¹³C label allows for its differentiation from endogenous compounds in biological matrices. This enables precise quantification of the drug and its metabolites in plasma, urine, and tissue samples, providing crucial data for pharmacokinetic modeling.
Elucidation of Drug-Target Interactions
Isotopically labeled compounds can also be used to study the interaction of a drug with its biological target. For instance, NMR spectroscopy can be employed to monitor the chemical shift perturbations upon binding of a ¹³C-labeled drug to its target protein, providing insights into the binding site and mechanism of action.
Safety and Handling
Ethyl cyanoacetate is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation. As with all cyanide-containing compounds, it is crucial to avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl Cyanoacetate-3-¹³C is a valuable tool for researchers engaged in drug discovery, development, and metabolic studies. Its utility as a precursor for ¹³C-labeled pyrimidines and purines provides a robust method for tracing metabolic pathways, quantifying drug and metabolite levels, and investigating drug-target interactions. While the fundamental chemical properties of this isotopologue are similar to its unlabeled counterpart, its unique isotopic signature unlocks a wealth of information that is essential for advancing our understanding of complex biological systems and for the development of new therapeutics.
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